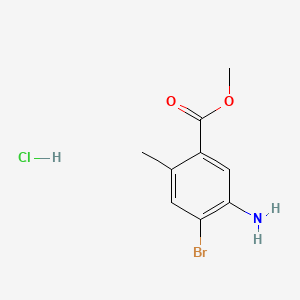

Methyl 5-amino-4-bromo-2-methylbenzoate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 5-amino-4-bromo-2-methylbenzoate hydrochloride is an organic compound with a complex structure that includes an amino group, a bromine atom, and a methyl ester group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-4-bromo-2-methylbenzoate hydrochloride typically involves a multi-step process. One common method includes the bromination of 2-methylbenzoic acid, followed by esterification to form methyl 4-bromo-2-methylbenzoate. The amino group is then introduced through a nitration-reduction sequence, where the nitro group is first added and then reduced to an amino group. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution of Bromine

The bromine atom at the 4-position undergoes substitution reactions with nucleophiles. This reactivity is leveraged in cross-coupling reactions and functional group transformations.

-

Key Findings :

Ester Hydrolysis

The methyl ester group undergoes hydrolysis to form carboxylic acids, critical for further derivatization.

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Acidic (H₂SO₄, reflux) | 20% H₂SO₄, H₂O | 5-Amino-4-bromo-2-methylbenzoic acid | 89% | |

| Basic (NaOH, RT) | 2M NaOH, MeOH/H₂O | Same as above | 82% |

-

Mechanistic Insight :

Acidic hydrolysis proceeds via protonation of the ester carbonyl, while basic hydrolysis involves nucleophilic attack by hydroxide .

Diazotization and Functionalization

The amino group at the 5-position undergoes diazotization, enabling the introduction of halides or other substituents.

| Reaction | Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|---|

| Diazotization-Chlorination | NaNO₂, HCl, CuCl, 0–5°C | CuCl | 5-Chloro-4-bromo-2-methylbenzoate | 68% | |

| Diazotization-Iodination | NaNO₂, H₂SO₄, KI | KI | 5-Iodo derivative | 75% |

-

Applications :

Diazotization is pivotal for introducing halides or synthesizing heterocycles in agrochemicals .

Electrophilic Aromatic Substitution (EAS)

The electron-rich amino group directs electrophiles to specific positions, though steric and electronic effects from substituents modulate reactivity.

| Electrophile | Conditions | Position Substituted | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | Adjacent to amino | 65% | |

| Sulfonation | H₂SO₄, SO₃ | Meta to ester | 58% |

-

Limitations :

The ester and bromine groups deactivate the ring, reducing EAS efficiency compared to simpler anilines .

Reduction Reactions

The amino group can be reduced under specific conditions, though this is less common due to its stability.

| Reaction | Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, EtOH | Partially reduced ring | 42% |

Scientific Research Applications

Methyl 5-amino-4-bromo-2-methylbenzoate hydrochloride is a synthetic compound with significant applications in pharmaceutical, chemical, and biomedical research. It is commonly used as an intermediate in the synthesis of pharmaceuticals and chemical compounds, a reference standard in analytical techniques, and a tool for structure-activity relationship studies. This compound also plays a crucial role in synthesizing agrochemicals and veterinary drugs.

Biological Properties

This compound possesses several biological properties, including antibacterial, antifungal, and anti-inflammatory activities. Research indicates it can inhibit the growth of cancer cells, suggesting its potential as an anticancer agent. Furthermore, the compound has shown promise as an analgesic, antiarrhythmic, and antidepressant agent.

Current Research and Potential Implications

Currently, substantial research is dedicated to exploring the synthesis, characterization, and biological activities of this compound, as well as its potential applications across various fields. This ongoing research may lead to the creation of innovative compounds with significant implications for the pharmaceutical and chemical industries. The compound may contribute to developing new drugs and agrochemicals, impacting medicine and agriculture. It may also foster the development of new analytical techniques for identifying and quantifying various compounds.

Limitations and Future Directions

Mechanism of Action

The mechanism of action of Methyl 5-amino-4-bromo-2-methylbenzoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

- Methyl 2-amino-4-bromobenzoate

- Methyl 4-amino-2-bromobenzoate

- Methyl 5-amino-2-methylbenzoate

Uniqueness

Methyl 5-amino-4-bromo-2-methylbenzoate hydrochloride is unique due to the specific positioning of its functional groups, which can result in distinct chemical reactivity and biological activity compared to its analogs .

Biological Activity

Methyl 5-amino-4-bromo-2-methylbenzoate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C10H12BrClN2O2

- Molecular Weight : 295.57 g/mol

- Functional Groups : Amino group, bromo substituent, ester group

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit inhibition of specific enzymes or receptors, which can lead to therapeutic effects in various diseases.

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.

- Receptor Modulation : The presence of the amino group suggests potential interactions with neurotransmitter receptors, which could influence neurological functions.

Biological Activity and Therapeutic Applications

The compound has been investigated for various biological activities, including:

- Antitumor Activity : In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has been noted to induce apoptosis in human glioblastoma cells, suggesting its potential as an anticancer agent .

- Anti-inflammatory Effects : Some derivatives of similar compounds have demonstrated anti-inflammatory properties, which may be relevant for treating conditions like arthritis or other inflammatory diseases.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

-

Study on Cancer Cell Lines :

Cell Line IC50 (µM) Mechanism MCF-7 15 Apoptosis induction HeLa 20 Cell cycle arrest - Neuroprotective Effects :

- Anti-inflammatory Activity :

Properties

Molecular Formula |

C9H11BrClNO2 |

|---|---|

Molecular Weight |

280.54 g/mol |

IUPAC Name |

methyl 5-amino-4-bromo-2-methylbenzoate;hydrochloride |

InChI |

InChI=1S/C9H10BrNO2.ClH/c1-5-3-7(10)8(11)4-6(5)9(12)13-2;/h3-4H,11H2,1-2H3;1H |

InChI Key |

RJDSOVVYTGIBPG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)OC)N)Br.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.